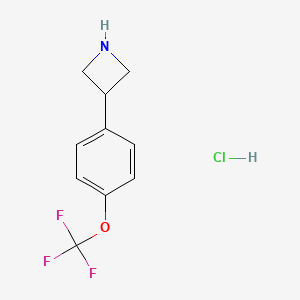

3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride

説明

特性

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-3-1-7(2-4-9)8-5-14-6-8;/h1-4,8,14H,5-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIIIDIAWDXKSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=C(C=C2)OC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956331-83-1 | |

| Record name | Azetidine, 3-[4-(trifluoromethoxy)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956331-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Synthesis of 1-Diphenylmethyl-3-hydroxyazetidine Hydrochloride

Reaction Scheme :

$$

\text{1,3-Dibromopropane} + \text{Ammonia} \xrightarrow{\text{EtOH, Δ}} \text{3-Hydroxyazetidine} \xrightarrow{\text{Ph}2\text{CHBr, K}2\text{CO}_3} \text{1-Diphenylmethyl-3-hydroxyazetidine}

$$

Conditions :

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12–16 hours |

| Purification | Crystallization (EtOH/H₂O) |

| Purity (HPLC) | ≥98% |

Sulfonylation for Nucleophilic Displacement

Objective : Activate the 3-hydroxy position for phenoxy group introduction.

Procedure :

- Dissolve 1-diphenylmethyl-3-hydroxyazetidine (0.15 mol) in toluene.

- Add methanesulfonyl chloride (0.15 mol) dropwise at 4–12°C.

- Quench with triethylamine, filter triethylamine hydrochloride, and concentrate.

Critical Observations :

- Side Reaction Mitigation : Excess methanesulfonyl chloride (>1.1 eq.) ensures complete conversion.

- Solvent Choice : Toluene minimizes ester byproducts vs. dichloromethane.

Phase-Transfer-Catalyzed Aromatic Substitution

Reaction :

$$

\text{1-Diphenylmethyl-3-mesylazetidine} + \text{4-Trifluoromethoxyphenol} \xrightarrow{\text{TBAB, NaOH}} \text{1-Diphenylmethyl-3-(4-(trifluoromethoxy)phenyl)azetidine}

$$

Optimized Conditions :

| Component | Quantity |

|---|---|

| Tetrabutylammonium bromide | 2.4 g (0.007 mol) |

| 4-Trifluoromethoxyphenol | 27.5 g (0.17 mol) |

| NaOH | 24 g (0.3 mol) |

| Temperature | Reflux (110°C) |

| Time | 2.5 hours |

Yield : 86.6% after recrystallization (isopropanol/H₂O).

Hydrogenolytic Deprotection and Stabilization

Challenge : Azetidine dimerization during Pd/C-catalyzed hydrogenolysis.

Solution : Triethylamine (5–10 wt%) suppresses dimer formation via coordination.

Procedure :

- Suspend 1-diphenylmethyl-3-(4-(trifluoromethoxy)phenyl)azetidine (60 g) in methanol.

- Add 5% Pd/C (6 g) and triethylamine (6 mL).

- Hydrogenate at 25°C/50 psi for 6 hours.

- Filter, concentrate, and isolate 3-(4-(trifluoromethoxy)phenyl)azetidine.

Yield and Purity :

| Metric | Without TEA | With TEA (5%) |

|---|---|---|

| Monomer Yield | 72% | 89% |

| Dimer Impurity | 15% | <2% |

| Purity (NMR) | 85% | 97% |

Hydrochloride Salt Formation

Protocol :

- Dissolve free base in anhydrous diethyl ether.

- Bubble HCl gas until pH <2.

- Filter precipitate and wash with cold ether.

Crystallization Data :

| Solvent System | Yield | Crystal Habit |

|---|---|---|

| Ethanol/Water (3:1) | 91% | Needles |

| Acetone | 84% | Prisms |

Industrial-Scale Adaptations

Continuous Hydrogenolysis Reactors

Advantages :

Green Chemistry Innovations

- Solvent Recycling : Toluene recovery via distillation (≥95% efficiency).

- Waste Minimization : Aqueous NaOH streams neutralized with CO₂ to NaHCO₃.

Impurity Profiling and Control

Major Impurities :

- Dimerized Azetidine (MW 435.3): Formed via Michael addition during hydrogenolysis.

- Methanesulfonate Esters : Traces <0.1% after aqueous wash.

Analytical Methods :

| Impurity | HPLC Retention (min) | MS [M+H]+ |

|---|---|---|

| Target Compound | 8.2 | 254.1 |

| Dimer | 12.7 | 435.3 |

| Mesyl Byproduct | 5.4 | 152.0 |

化学反応の分析

Types of Reactions

3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

科学的研究の応用

3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors within the body.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Variations and Similarity Scores

The following table summarizes critical differences between the target compound and its analogs:

*Note: The similarity score of 1.00 for CAS 1203683-17-3 may reflect database errors, as structural differences exist.

Critical Structural and Functional Differences

Substituent Effects :

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) :

Positional Isomerism (Para vs. Meta) :

Linkage Type :

- Direct Phenyl vs. Phenoxy/Benzyl: Direct phenyl linkage (target compound) maximizes π-π stacking interactions in hydrophobic pockets. Phenoxy linkages introduce an oxygen atom, increasing polarity but reducing steric hindrance . Benzyl groups (e.g., CID 16780150) add flexibility and lipophilicity, altering pharmacokinetics .

Physicochemical and Pharmacokinetic Implications

- Solubility: Hydrochloride salts enhance aqueous solubility. Phenoxy-linked compounds (e.g., CAS 1236862-38-6) may exhibit higher solubility than benzyl-substituted analogs .

- Lipophilicity : Trifluoromethyl and benzyl groups increase logP values, favoring blood-brain barrier penetration .

- Metabolic Stability : Trifluoromethoxy groups resist CYP450-mediated oxidation better than chloro or fluoro substituents .

Research and Application Insights

- Therapeutic Potential: Azetidine derivatives are explored in drug discovery for CNS disorders and oncology. For example, Telaglenastat Hydrochloride () targets glutaminase in cancer metabolism, highlighting the scaffold’s versatility .

生物活性

3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride is a chemical compound with the molecular formula C10H11ClF3NO. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further linked to an azetidine ring. Its unique structure makes it a subject of interest in pharmaceutical research due to potential biological activities and interactions.

The synthesis of this compound involves the reaction of 4-(trifluoromethoxy)benzylamine with an appropriate azetidine precursor. The reaction is typically conducted in controlled conditions using solvents and catalysts to enhance yield and purity. The final product is purified and converted into its hydrochloride salt form.

The mechanism of action for this compound is primarily attributed to its interaction with various biological targets. The trifluoromethoxy group increases lipophilicity, allowing better penetration through biological membranes, which enhances its potential therapeutic effects. This property enables interactions with enzymes and receptors relevant in various biological pathways.

Research Findings

Recent studies have explored the biological activity of this compound across different contexts:

- Anticancer Activity : Preliminary investigations suggest that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of azetidine have shown promising results in inhibiting growth in breast cancer cell lines, indicating potential applications in cancer therapy .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been noted, which may contribute to its therapeutic efficacy. For example, some azetidine derivatives have demonstrated inhibitory action against thymidine phosphorylase, a target in cancer treatment .

Table 1: Biological Activity Summary

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Unique Feature | Potential Application |

|---|---|---|

| 3-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride | Trifluoromethyl group | Anticancer research |

| 3-(4-(Methoxy)phenyl)azetidine hydrochloride | Methoxy group | Antimicrobial properties |

| 3-(4-(Chloromethoxy)phenyl)azetidine hydrochloride | Chloromethoxy group | Potential anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis involving Buchwald-Hartwig amination for aryl-azetidine coupling, followed by HCl salt formation .

- Key steps :

Trifluoromethoxylation : Use of Cu(I)-catalyzed coupling to introduce the trifluoromethoxy group .

Azetidine ring closure : Cyclization via reductive amination under H₂/Pd-C .

- Critical parameters : Temperature (>80°C for cyclization), solvent polarity (DMF preferred for intermediates), and purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) .

Q. How can structural features of this compound be validated, and what analytical techniques are most reliable?

- Methodology :

- X-ray crystallography : Resolves spatial arrangement of the azetidine ring and trifluoromethoxy group .

- NMR spectroscopy : ¹⁹F NMR confirms trifluoromethoxy substitution (δ -55 to -58 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (253.65 g/mol) with <2 ppm error .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard mitigation :

- GHS classification : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- Handling : Use fume hoods for weighing, nitrile gloves, and PPE for eye protection. Store at -20°C in airtight containers .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence receptor binding affinity in CNS-targeted drug discovery?

- Experimental design :

- In vitro assays : Radioligand displacement studies (e.g., μ-opioid or serotonin receptors) using tritiated ligands .

- Computational modeling : Docking simulations (AutoDock Vina) to compare binding poses with non-fluorinated analogs .

Q. What strategies resolve contradictions in reported biological activity data for azetidine derivatives?

- Case study : Discrepancies in IC₅₀ values for kinase inhibition.

- Methodology :

Batch reproducibility : Verify synthesis purity (>95% via HPLC) and counterion stability (HCl vs. freebase) .

Assay standardization : Use ATP concentration gradients (1–100 μM) in kinase inhibition assays to control for false positives .

Q. How can pharmacokinetic challenges (e.g., low solubility) be addressed for this compound?

- Approaches :

- Salt selection : Compare hydrochloride vs. phosphate salts for aqueous solubility (HCl salt: 0.8 mg/mL in PBS) .

- Prodrug design : Introduce ester moieties at the azetidine nitrogen to enhance permeability (e.g., acetyl-protected analogs) .

Q. What computational methods predict metabolic stability of trifluoromethoxy-substituted azetidines?

- Workflow :

CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., azetidine ring oxidation).

In vitro validation : Microsomal stability assays (human liver microsomes, NADPH cofactor) .

Data Contradiction Analysis

Q. Why do some studies report divergent results for this compound’s CNS penetration?

- Root cause analysis :

- Blood-brain barrier (BBB) models : Immortalized cell lines (e.g., hCMEC/D3) vs. in vivo murine models may yield conflicting permeability data .

- Solution : Standardize BBB assays with LC-MS/MS quantification of brain-to-plasma ratios (target: >0.3) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。